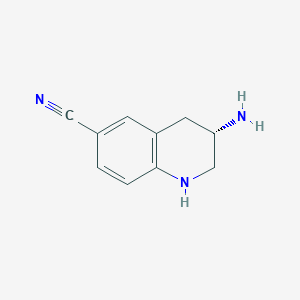
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a 2,2-dimethylpropionic acid moiety esterified with a 5-bromo-2-hydroxyphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropionic acid 5-bromo-2-hydroxyphenylester typically involves the esterification of 2,2-dimethylpropionic acid with 5-bromo-2-hydroxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2-dimethylpropionic acid 5-bromo-2-hydroxyphenylester is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atom and phenolic hydroxyl group may play crucial roles in binding to molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,2-Dimethylpropionic acid: Shares the same core structure but lacks the esterified phenyl group.
5-Bromo-2-hydroxybenzoic acid: Contains the brominated phenol moiety but differs in the carboxylic acid group.
Uniqueness: (5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate is unique due to the combination of the 2,2-dimethylpropionic acid and 5-bromo-2-hydroxyphenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research fields.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
(5-bromo-2-hydroxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)10(14)15-9-6-7(12)4-5-8(9)13/h4-6,13H,1-3H3 |
Clé InChI |
UNJJJTJIDFCXEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=C(C=CC(=C1)Br)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-5-[(methyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8314306.png)
![3-(4,5-dihydro-1H-imidazol-2-ylmethyl)benzo[d]isoxazole](/img/structure/B8314321.png)




![4-[(ethylthio)methyl]-1-methyl-1H-pyrazole](/img/structure/B8314342.png)
![Methyl 5-Methyl-3-[4-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate](/img/structure/B8314364.png)

![4-[3-(Methylamino)-2-pyridinyl]piperazine](/img/structure/B8314376.png)


![(+/-){1-[Amino(phenyl)methyl]-1-methylpropyl}dimethylamine](/img/structure/B8314409.png)

